molecular formula C20H28N4O3 B2663614 1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one CAS No. 2320515-16-8

1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one

Cat. No.: B2663614
CAS No.: 2320515-16-8
M. Wt: 372.469
InChI Key: BWHOBSRIVWMRER-UHFFFAOYSA-N
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Description

1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyrrolidin-2-one core, a piperidine ring, and a tetrahydrocinnolin moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidin-2-one core, the piperidine ring, and the tetrahydrocinnolin moiety. Common synthetic routes may include:

    Step 1: Formation of the pyrrolidin-2-one core through cyclization reactions.

    Step 2: Introduction of the piperidine ring via nucleophilic substitution or addition reactions.

    Step 3: Attachment of the tetrahydrocinnolin moiety through etherification or similar coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A piperidine derivative with neurotoxic properties.

    Naphthalene, 1,2,3,4-tetrahydro-5-methyl-: A related compound with a similar tetrahydro structure.

Uniqueness

1-methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-23-12-16(11-19(23)25)20(26)24-8-6-14(7-9-24)13-27-18-10-15-4-2-3-5-17(15)21-22-18/h10,14,16H,2-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHOBSRIVWMRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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